Octanedioyl dichloride
Overview
Description
Octanedioyl dichloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar dichloride compounds. For instance, the synthesis of hybrid xerogels using a precursor reagent with dichloride ends suggests a methodology that could potentially be applied to octanedioyl dichloride . Additionally, the controlled hydrolytic condensation described in the synthesis of octa(3-chloroammoniumpropyl) octasilsesquioxane may offer parallels to the synthesis of octanedioyl dichloride .
Synthesis Analysis
The synthesis of related compounds involves the use of precursor reagents that react with other chemical entities to form more complex structures. For example, the precursor reagent used to obtain hybrid xerogels reacts with tetraethylorthosilicate (TEOS) through hydrolysis-condensation reactions . Similarly, the octahydrochloride salt of octa(3-aminopropyl)octasilsesquioxane is synthesized by controlled hydrolytic condensation of 3-aminopropyltriethoxysilane in strongly acidic methanol . These methods could be adapted for the synthesis of octanedioyl dichloride by considering the appropriate reagents and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds can be characterized using various analytical and spectroscopic tools. The product obtained from the synthesis of octa(3-chloroammoniumpropyl) octasilsesquioxane was characterized using standard analytical methods, which could be similarly employed to analyze the molecular structure of octanedioyl dichloride . The structure of the hybrid xerogels, which contain organic bridging groups, provides an example of how organic molecules can be bonded to a silica framework, which may be relevant to the structural analysis of octanedioyl dichloride .
Chemical Reactions Analysis
The papers describe several chemical reactions, such as the immobilization of hexacyanoferrate ions by an ion exchange process in the hybrid xerogels , and the synthesis of amide and imide compounds from the octahydrochloride salt . Additionally, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the activation of N-chlorosuccinimide towards the chlorination of alkenes , and the regioselective iodination of aryl amines using 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate , demonstrate the types of chemical reactions that could potentially involve octanedioyl dichloride or its analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be inferred from their synthesis and molecular structure. The hybrid xerogels exhibit microporous structures with specific textural characteristics , while the octa-imide compound derived from the octahydrochloride salt shows liquid-crystalline behavior in a certain temperature range . These properties, along with the reactivity patterns observed in the halogenation and esterification of alkenes , and the regioselective iodination of aryl amines , provide a basis for predicting the properties of octanedioyl dichloride.
Safety And Hazards
properties
IUPAC Name |
octanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIBKAHUQOOLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)Cl)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143078 | |
Record name | Octanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octanedioyl dichloride | |
CAS RN |
10027-07-3 | |
Record name | Octanedioyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10027-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suberoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Suberoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUBEROYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG5X3247UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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